molecular formula C10H13NOS2 B5018595 2-(3-methylphenoxy)ethyl dithiocarbamate

2-(3-methylphenoxy)ethyl dithiocarbamate

Cat. No. B5018595
M. Wt: 227.4 g/mol
InChI Key: SRLJYICBYKKOJH-UHFFFAOYSA-N
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Description

“2-(3-methylphenoxy)ethyl dithiocarbamate” is a derivative of dithiocarbamate, a functional group with the general formula R2N−C(=S)−S−R and structure >N−C(=S)−S− . Dithiocarbamates are organosulfur ligands which form stable complexes with metals . They are widely used in various applications such as vulcanization of rubber .


Synthesis Analysis

Dithiocarbamates are synthesized from the reaction of either a primary or secondary amines with cold carbon disulfide in basic media . The synthesis of dithiocarbamates is based on the one-pot reaction of amines, CS2, and alkyl halides without using a catalyst under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of dithiocarbamates is characterized by a short C–N distance and the coplanarity of the NCS2 core as well as the atoms attached to N . The structure of dithiocarbamates is described by invoking resonance structures that emphasize the pi-donor properties of the amine group .


Chemical Reactions Analysis

Dithiocarbamates are highly reactive: they readily chelate most heavy metals, react with sulfhydryl groups of proteins, rendering themselves neurotoxic, teratogenic, and cytotoxic . They decompose into carbon disulfide (CS2) and the respective amine .


Physical And Chemical Properties Analysis

Dithiocarbamates are not stable and cannot be extracted or analyzed directly . They are characterized by a broad spectrum of activity against various plant pathogens, low acute mammal toxicity, and low production costs .

Mechanism of Action

The mechanism of action associated with the pesticidal activity of the dithiocarbamates is the inhibition of metal-dependant and sulfhydryl enzyme systems in fungi, bacteria, plants, and insects, as well as mammals .

Safety and Hazards

Dithiocarbamates are harmful if swallowed, cause skin irritation, and are harmful to aquatic life . They are also known to cause serious eye irritation .

properties

IUPAC Name

2-(3-methylphenoxy)ethyl carbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS2/c1-8-3-2-4-9(7-8)12-5-6-14-10(11)13/h2-4,7H,5-6H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLJYICBYKKOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCSC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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